molecular formula C17H23N3O3S B2422448 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428367-23-0

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2422448
M. Wt: 349.45
InChI Key: IMONGWQQOKCDQH-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their use in medicine, particularly as antibiotics .


Molecular Structure Analysis

The compound contains a cyclopentyl group, a methoxyphenyl group, and an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The sulfonamide group is likely to contribute to the polarity of the molecule.


Chemical Reactions Analysis

Sulfonamides can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as weak acids, forming salts with bases. They can also undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the various groups on the imidazole ring. In general, sulfonamides tend to be crystalline solids that are slightly soluble in water .

Scientific Research Applications

Biocatalysis and Drug Metabolism

One study focused on the application of biocatalysis to drug metabolism, specifically on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiator using Actinoplanes missouriensis. This approach demonstrates the microbial-based surrogate biocatalytic system's ability to produce significant amounts of the mammalian metabolites of LY451395, a potent and highly selective potentiator of AMPA receptors, facilitating the full structure characterization of metabolites by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Antimicrobial and Antitubercular Agents

Another area of interest is the development of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and sulfonamide derivatives as antimicrobial and antitubercular agents. These compounds were synthesized and characterized, showing significant activity against Mycobacterium tuberculosis H37Rv strain. The study highlights the potential of these compounds as effective treatments against bacterial and fungal infections, including resistant strains of tuberculosis (Ranjith et al., 2014).

Sulfonamide-Based Schiff Base Ligands

Research into sulfonamide-based Schiff base ligands synthesized and coordinated with transition metals like V, Fe, Co, Ni, Cu, and Zn has been conducted. These compounds exhibited significant bioactivity, which enhanced upon chelation due to the charge transfer from metal to ligand, demonstrating their potential as potent drugs. The study includes spectral, antimicrobial, drug likeness, and DFT analysis, providing a comprehensive understanding of these compounds' properties and applications (Hassan et al., 2021).

Sulfonamide Moiety as Anticonvulsant Agents

Furthermore, the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety for anticonvulsant activity has been explored. This research led to the identification of compounds with significant protection against picrotoxin-induced convulsion, with one compound showing 100% protection, indicating the therapeutic potential of these sulfonamide derivatives in epilepsy treatment (Farag et al., 2012).

Safety And Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. Some sulfonamides are known to cause allergic reactions in some individuals .

Future Directions

The study of sulfonamides continues to be an active area of research, particularly in the development of new antibiotics and other pharmaceuticals . This specific compound could potentially be studied for its biological activity and potential uses in medicine.

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-20-11-16(18-13-20)24(21,22)19-12-17(9-3-4-10-17)14-5-7-15(23-2)8-6-14/h5-8,11,13,19H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMONGWQQOKCDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

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